lithium(1+) 6-hydroxy-4-methylhexanoate
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Overview
Description
Lithium(1+) 6-hydroxy-4-methylhexanoate is a chemical compound with the molecular formula C7H13LiO3 It is a lithium salt of 6-hydroxy-4-methylhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 6-hydroxy-4-methylhexanoate typically involves the neutralization of 6-hydroxy-4-methylhexanoic acid with lithium hydroxide. The reaction can be represented as follows:
6-hydroxy-4-methylhexanoic acid+LiOH→lithium(1+) 6-hydroxy-4-methylhexanoate+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization and formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 6-hydroxy-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-4-methylhexanoate.
Reduction: Formation of 6-hydroxy-4-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Lithium(1+) 6-hydroxy-4-methylhexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) 6-hydroxy-4-methylhexanoate involves its interaction with various molecular targets and pathways. The lithium ion (Li+) can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3) and modulate the activity of inositol phosphatases, which play a role in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium citrate
- Lithium orotate
Comparison
Lithium(1+) 6-hydroxy-4-methylhexanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other lithium salts, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
2680539-75-5 |
---|---|
Molecular Formula |
C7H13LiO3 |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;6-hydroxy-4-methylhexanoate |
InChI |
InChI=1S/C7H14O3.Li/c1-6(4-5-8)2-3-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
YZAVUAILERXFES-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(CCC(=O)[O-])CCO |
Purity |
95 |
Origin of Product |
United States |
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